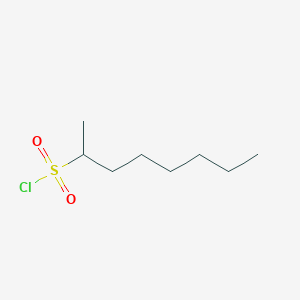
Octane-2-sulfonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octane-2-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group (SO₂) bonded to a chlorine atom. This compound is a versatile reagent in organic synthesis, known for its reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octane-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the oxidation of thiols or disulfides using reagents such as hydrogen peroxide (H₂O₂) in the presence of thionyl chloride (SOCl₂). This method is advantageous due to its high yield and mild reaction conditions . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl) to oxidize thiols to the corresponding sulfonyl chlorides .
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides often involves continuous flow processes. These methods provide better control over reaction parameters and improve safety by minimizing the risk of thermal runaway. For example, the use of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination in a continuous flow reactor has been shown to be effective .
Chemical Reactions Analysis
Types of Reactions
Octane-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: Under certain conditions, it can be reduced to thiols.
Common Reagents and Conditions
Common reagents used in reactions with this compound include ammonia (NH₃), which forms sulfonamides, and water, which hydrolyzes it to sulfonic acids . The reactions typically occur under mild conditions, making this compound a convenient reagent for various transformations.
Major Products
The major products formed from reactions with this compound include sulfonamides, sulfonic acids, and thiols .
Scientific Research Applications
Octane-2-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of octane-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamides, sulfonic acids, or other derivatives depending on the nucleophile involved . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: An aromatic analog of octane-2-sulfonyl chloride, known for its use in the synthesis of sulfonamides and sulfonic acids.
Methanesulfonyl Chloride: A simpler sulfonyl chloride used in similar applications but with different reactivity due to its smaller size.
Uniqueness
This compound is unique due to its aliphatic nature, which imparts different reactivity and solubility properties compared to aromatic sulfonyl chlorides like benzenesulfonyl chloride. This makes it particularly useful in reactions where aliphatic characteristics are desired .
Properties
Molecular Formula |
C8H17ClO2S |
|---|---|
Molecular Weight |
212.74 g/mol |
IUPAC Name |
octane-2-sulfonyl chloride |
InChI |
InChI=1S/C8H17ClO2S/c1-3-4-5-6-7-8(2)12(9,10)11/h8H,3-7H2,1-2H3 |
InChI Key |
XXUMKDIHMSLPKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


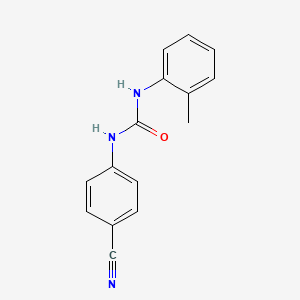

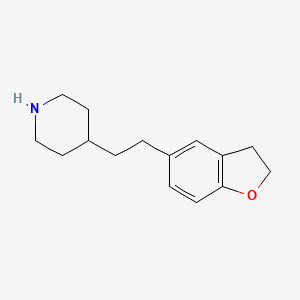
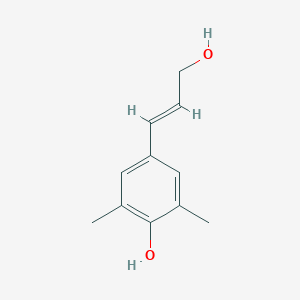

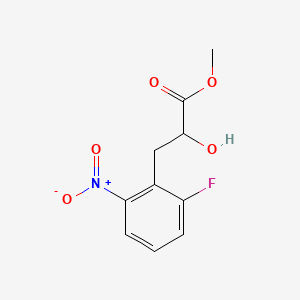
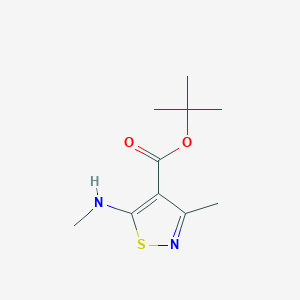
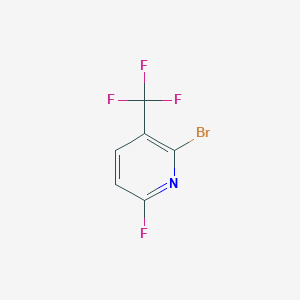
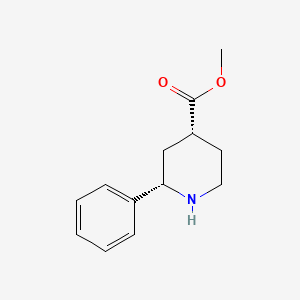
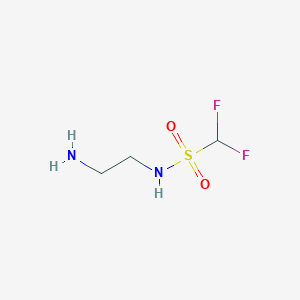

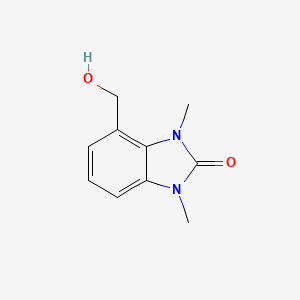
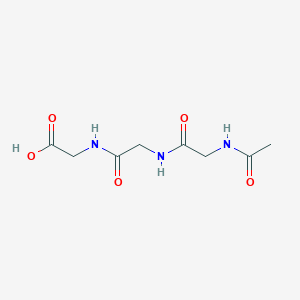
![Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})aminehydrochloride](/img/structure/B13571024.png)
